1,12-Bis(diphenylphosphino)dodecane

Palladium(II) coordination chemistry diphosphine spacer length structural control

Standard short-chain diphosphines force uncontrolled polynuclear mixtures, complicating kinetic and mechanistic studies. 1,12-Bis(diphenylphosphino)dodecane (dpdop) solves this by providing a single, well-characterized trans-chelated monomeric Pd(II) complex with a defined 15-membered ring. - Exclusively yields the monomeric [PdCl₂(dpdop-P,P′)] species, eliminating polymeric or dimeric byproducts common with C2-C6 analogs. - Enables reversible melt polymerization to high-Mₙ linear coordination polymers (>10⁵ g·mol⁻¹) for switchable materials. - Near-identical dimerization/oligomerization equilibrium constants simplify quantitative ring-chain equilibrium modeling.

Molecular Formula C36H44P2
Molecular Weight 538.7 g/mol
CAS No. 41625-32-5
Cat. No. B8527541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,12-Bis(diphenylphosphino)dodecane
CAS41625-32-5
Molecular FormulaC36H44P2
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C36H44P2/c1(3-5-7-21-31-37(33-23-13-9-14-24-33)34-25-15-10-16-26-34)2-4-6-8-22-32-38(35-27-17-11-18-28-35)36-29-19-12-20-30-36/h9-20,23-30H,1-8,21-22,31-32H2
InChIKeyBJFFDMZPLFWJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,12-Bis(diphenylphosphino)dodecane (CAS 41625-32-5): Procurement-Relevant Structural and Coordination Profile


1,12-Bis(diphenylphosphino)dodecane (dpdop) is a long-chain, α,ω-bis(diphenylphosphino)alkane belonging to the class of bidentate di‑tertiary phosphine ligands. With a linear C12 spacer between two –PPh₂ termini, it serves as a flexible, trans-chelating donor that preferentially forms monomeric 15‑membered chelate rings with square-planar metal centers, in contrast to the polymeric or dimeric architectures enforced by shorter-chain analogs . Its coordination chemistry is dominated by reversible linear supramolecular polymerization with PdCl₂ and PtCl₂, yielding high‑molecular‑weight materials whose ring–chain equilibria are quantifiable by ³¹P{¹H} NMR .

Why 1,12-Bis(diphenylphosphino)dodecane Cannot Be Replaced by Generic Short-Chain Diphosphines


Simple substitution of 1,12-bis(diphenylphosphino)dodecane (dpdop) with its shorter‑chain homologs (dppm, dppe, dppp, dppb, dph) is not possible because the length of the alkane spacer fundamentally determines the nuclearity and architecture of the resulting metal complexes. While C2–C6 diphosphines typically enforce bridging modes or small chelate rings that yield polynuclear clusters or polymers, the C12 backbone enforces a trans‑chelated monomeric 15‑membered ring in palladium(II) systems . This structural divergence translates into distinct solution equilibria: the dimerization and oligomerization equilibrium constants for PdCl₂(dpdop) are nearly identical and significantly larger than those of metallacrown ethers, enabling a unique reversible polymerization process that shorter ligands cannot replicate . Consequently, using an analog with the wrong chain length risks losing the specific topological control and switchable polymerization behavior that are the basis for dpdop’s selection.

Quantitative Differentiation Evidence for 1,12-Bis(diphenylphosphino)dodecane Against Shorter-Chain Analogs


Chain‑Length‑Dependent Nuclearity Switch: Monomeric 15‑Membered Chelate vs. Polymeric/Dimeric Architectures

When reacted with PdCl₂ under identical conditions, the complex nuclearity is dictated by the alkane chain length: dpdop (C12) forms a monomeric trans-[PdCl₂(dpdop‑P,P′)] complex containing a discrete 15‑membered chelate ring, whereas the C6 analog (dph) yields a polymeric material and the C8 (dpo) and C10 (dpd) analogs produce dimeric 22‑ and 26‑membered rings, respectively . No mixed architectures were observed, confirming that the spacer length alone determines whether a monomeric chelate, a dimeric macrocycle, or a coordination polymer is obtained.

Palladium(II) coordination chemistry diphosphine spacer length structural control

Dimerization vs. Oligomerization Equilibrium Constants: Near‑Identity for C12, Large Disparity for Metallacrown Ethers

Quantitative ³¹P{¹H} NMR modeling of chloroform‑d solutions reveals that the dimerization equilibrium constant (K_dim) and oligomerization equilibrium constant (K_olig) for PdCl₂(dpdop‑P,P′) are nearly identical within experimental error, whereas for metallacrown ethers [PdCl₂{Ph₂P(CH₂CH₂O)ₙCH₂CH₂PPh₂‑P,P′}] (n = 3, 4, 5), K_dim is much smaller than K_olig, and both constants increase with chain length . Additionally, the absolute values of K_dim and K_olig for the C12 complex are significantly larger than those of the metallacrown ethers.

Solution equilibrium dimerization constant 31P NMR supramolecular polymerization

Reversible Melt Polymerization to High Molecular Weight: Exclusive to the C12 Spacer

Bulk polymerization of equimolar PdCl₂ and dpdop at 120 °C produces a reversible, high‑molecular‑weight linear coordination polymer, [PdCl₂{Ph₂P(CH₂)₁₂PPh₂}]ₙ, with a number‑average molecular weight (Mₙ) exceeding 10⁵ g mol⁻¹ as estimated by size‑exclusion chromatography (SEC) . Upon dissolution in CDCl₃, the polymer depolymerizes to an equilibrium mixture of cyclic oligomers and linear chains, demonstrating full reversibility. In contrast, the analogous C6 complex (dph) yields an intractable, insoluble polymeric material that cannot be reversibly cycled, and C8/C10 analogs form only discrete dimeric rings that lack the ability to melt‑polymerize into high‑molecular‑weight material.

Reversible coordination polymer melt polymerization SEC analysis stimuli-responsive materials

Mass Spectral Fragmentation Pattern as a Diagnostic Fingerprint for Chain‑Length Identification

Electron‑ionization mass spectra of the series Ph₂P(CH₂)ₙPPh₂ (n = 6, 8, 10, 12) exhibit diagnostic fragmentation patterns that are chain‑length dependent . The C12 diphosphine shows characteristic fragment ions arising from α‑ and β‑cleavages along the dodecane backbone, with relative intensities of key peaks (e.g., m/z = 538 [M]⁺, and fragments corresponding to loss of one or both PPh₂ groups) differing systematically from the C6, C8, and C10 homologs. The distinct pattern allows unambiguous identification and purity verification of dpdop in a mixture of diphosphines.

Mass spectrometry fragmentation pattern diphosphine characterization quality control

Procurement‑Justified Application Scenarios for 1,12-Bis(diphenylphosphino)dodecane


Precision Synthesis of Monomeric Palladium(II) Complexes with Defined 15‑Membered Chelate Rings

Researchers requiring a single, well‑characterized trans‑chelated Pd(II) complex for mechanistic, catalytic, or structural studies should select dpdop over dph, dpo, or dpd, which produce uncontrolled polymeric or dimeric mixtures . The monomeric nature of [PdCl₂(dpdop‑P,P′)] simplifies kinetic analysis and eliminates complications from multiple coexisting species.

Stimuli‑Responsive Reversible Coordination Polymers for Self‑Healing or Recyclable Materials

dpdop is the only ligand among its linear bis‑diphenylphosphinoalkane peers that enables melt polymerization into high‑molecular‑weight (Mₙ > 10⁵ g mol⁻¹) linear coordination polymers with full solution reversibility . This property is exploited in the design of heat‑ or solvent‑triggered self‑healing coatings, recyclable adhesives, and switchable gels.

Quantitative ³¹P NMR Modeling of Ring–Chain Equilibria in Supramolecular Chemistry

The near‑identity of dimerization and oligomerization equilibrium constants for PdCl₂(dpdop) provides a simplified model system for studying fundamental ring–chain equilibria without the complexity of competing constants . This makes dpdop the preferred ligand for quantitative supramolecular polymerization studies.

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